N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Activity
Research conducted by Bakhite et al. (2014) demonstrated that pyridine derivatives exhibit notable insecticidal activity against cowpea aphid, Aphis craccivora Koch. One compound, in particular, showed insecticidal activity about four times that of acetamiprid insecticide, indicating the potential of these compounds for agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial Agents
A series of pyrimidinones and oxazinones derivatives, synthesized using 2-chloro-6-ethoxy-4-acetylpyridine, displayed good antibacterial and antifungal activities, suggesting their utility as antimicrobial agents. These findings highlight the potential of pyridine-derived compounds in addressing infectious diseases (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Pharmacological Applications
The pyridine derivative PF-06282999, a thiouracil derivative, has been explored for its potential treatment of cardiovascular diseases. The pharmacokinetics and disposition studies of PF-06282999 across animals and humans have shown promising results, indicating its potential for clinical applications. The study also addressed concerns over the toxicity associated with the bioactivation of the thiouracil motif, suggesting pathways favoring elimination via nonmetabolic routes (Dong et al., 2016).
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-15-9-10-20(30-2)18(12-15)25-21(28)14-31-22-17-7-5-8-19(17)27(23(29)26-22)13-16-6-3-4-11-24-16/h3-4,6,9-12H,5,7-8,13-14H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMODIMFYIRBKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.